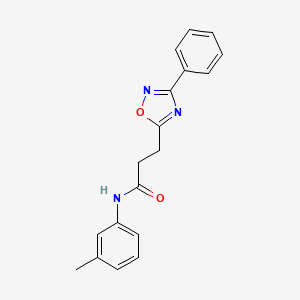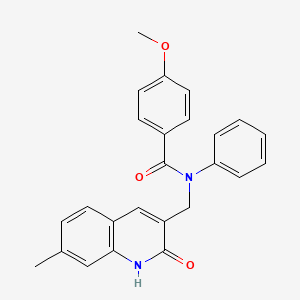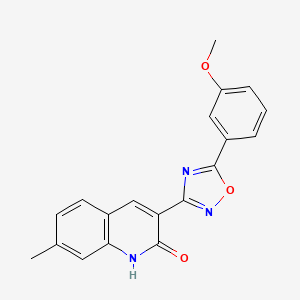
3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a quinolinol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3-methoxybenzohydrazide can react with an appropriate carboxylic acid derivative to form the oxadiazole ring.
-
Quinoline Synthesis: : The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
-
Coupling Reactions: : The final step involves coupling the oxadiazole derivative with the quinoline derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the quinoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer or bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.
Mechanism of Action
The mechanism of action of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and quinoline core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. These interactions can modulate the activity of target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol: Lacks the methoxy group, which may affect its biological activity and solubility.
3-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol: Similar structure but with a different substitution pattern on the phenyl ring.
3-(5-(3-Methoxyphenyl)-1,2,4-thiadiazol-3-yl)-7-methylquinolin-2-ol: Contains a thiadiazole ring instead of an oxadiazole ring, which can influence its reactivity and biological properties.
Uniqueness
The presence of the methoxy group in 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol enhances its solubility and may improve its interaction with biological targets. The combination of the oxadiazole ring and quinoline core provides a unique scaffold that can be further modified to enhance its properties for specific applications.
Properties
IUPAC Name |
3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-11-6-7-12-10-15(18(23)20-16(12)8-11)17-21-19(25-22-17)13-4-3-5-14(9-13)24-2/h3-10H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPKCPTVMUUVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

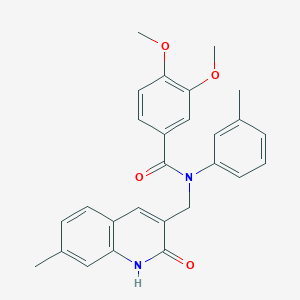
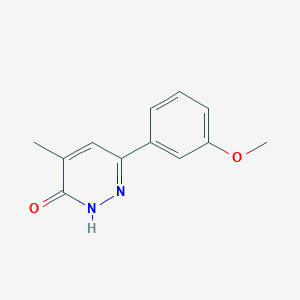
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7692733.png)
![N-[(2-methoxyphenyl)methyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692742.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B7692750.png)
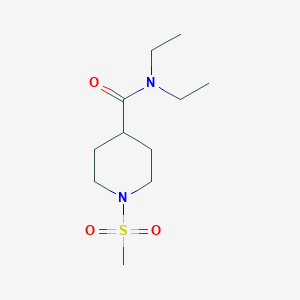
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylbutanamide](/img/structure/B7692762.png)
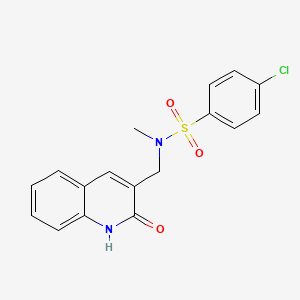
![3-{5-[4-(3-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B7692774.png)
![1-{2-Nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]phenyl}-4-phenylpiperazine](/img/structure/B7692778.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-METHANESULFONYL-2-METHYL-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B7692785.png)
